molecular formula C21H12BrClN2O3S2 B11574246 4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate

4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11574246
M. Wt: 519.8 g/mol
InChI Key: ISYXSHCBGPKUEW-UHFFFAOYSA-N
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Description

4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of various functional groups, including oxadiazole, sulfanyl, alkyne, and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting thiols with alkynes under suitable conditions.

    Coupling with Benzothiophene: The final step involves coupling the synthesized intermediate with 3-chloro-1-benzothiophene-2-carboxylate using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the alkyne group, leading to the formation of reduced derivatives.

    Substitution: The bromophenyl and benzothiophene groups can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the alkyne group can yield alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may impart unique pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, photovoltaic materials, or specialty polymers.

Mechanism of Action

The mechanism of action of 4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, while the benzothiophene moiety can participate in π-π interactions, facilitating binding to target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of 4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H12BrClN2O3S2

Molecular Weight

519.8 g/mol

IUPAC Name

4-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H12BrClN2O3S2/c22-14-7-5-6-13(12-14)19-24-25-21(28-19)29-11-4-3-10-27-20(26)18-17(23)15-8-1-2-9-16(15)30-18/h1-2,5-9,12H,10-11H2

InChI Key

ISYXSHCBGPKUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OCC#CCSC3=NN=C(O3)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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